4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-

Catalog No.
S1920319
CAS No.
60367-00-2
M.F
C21H30ClNO8
M. Wt
459.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-1...

CAS Number

60367-00-2

Product Name

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-

IUPAC Name

[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate

Molecular Formula

C21H30ClNO8

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1

InChI Key

VGRSISYREBBIAL-WULQOTFSSA-N

SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O

Isomeric SMILES

C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- is a complex organic compound with the molecular formula C21H30ClNO8C_{21}H_{30}ClNO_8 and a molecular weight of approximately 459.918 g/mol. This compound is also known as Doronine and exhibits various structural features such as multiple carbonyl groups, a chloro substituent, and hydroxyl groups. Its structure includes a trione functional group located at positions 8, 11, and 16 of the secosenecionan framework, which contributes to its chemical reactivity and potential biological activity .

. Key steps might include:
  • Formation of the secosenecionan skeleton.
  • Introduction of the carbonyl groups via oxidation reactions.
  • Halogenation to introduce the chloro group.
  • Modification of Natural Products: Given that Doronine is derived from natural sources (e.g., certain plants), extraction followed by chemical modification can also yield this compound.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert precursors into the desired compound can be an environmentally friendly approach.
  • Research indicates that 4,8-Secosenecionan-8,11,16-trione possesses significant biological properties. It has been studied for its potential:

    • Antimicrobial Activity: Some studies suggest that compounds similar to Doronine exhibit antibacterial properties against various pathogens.
    • Anti-inflammatory Effects: There is evidence that this compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
    • Anticancer Potential: Preliminary data suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

    Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

    4,8-Secosenecionan-8,11,16-trione has several potential applications:

    • Pharmaceuticals: Due to its biological activities, it could be developed into a drug candidate for treating infections or inflammatory conditions.
    • Agricultural Chemicals: Its antimicrobial properties may find use in developing biopesticides or fungicides.
    • Research Tool: The compound could serve as a probe in biochemical studies to understand cellular processes involving its target pathways.

    Interaction studies are crucial for understanding how 4,8-Secosenecionan-8,11,16-trione interacts with biological systems:

    • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential side effects.
    • Metabolic Pathway Analysis: Understanding how it is metabolized in organisms will inform its pharmacokinetics and toxicity profile.
    • Synergistic Effects: Studies exploring its interaction with other compounds could identify synergistic effects that enhance its efficacy.

    Several compounds share structural similarities with 4,8-Secosenecionan-8,11,16-trione. These include:

    Compound NameStructural FeaturesUnique Attributes
    DoronineContains multiple carbonyls and hydroxylsKnown for antimicrobial properties
    JaconineSimilar secosenecionan backboneExhibits anti-inflammatory effects
    Seco-DoronineAnalog with fewer functional groupsPotentially lower toxicity

    The uniqueness of 4,8-Secosenecionan-8,11,16-trione lies in its specific arrangement of functional groups and its resultant biological activities compared to these similar compounds. Its complex structure may contribute to distinct interactions within biological systems that are not observed in simpler analogs.

    XLogP3

    1.5

    Wikipedia

    Doronine

    Dates

    Last modified: 08-16-2023

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